molecular formula C12H15NO3 B14130899 Acetic acid, [(2,6-diethylphenyl)amino]oxo- CAS No. 628324-79-8

Acetic acid, [(2,6-diethylphenyl)amino]oxo-

Cat. No.: B14130899
CAS No.: 628324-79-8
M. Wt: 221.25 g/mol
InChI Key: WZXKAAQQMJMXTC-UHFFFAOYSA-N
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Description

Acetic acid, [(2,6-diethylphenyl)amino]oxo-, is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structure, which includes an acetic acid moiety linked to a [(2,6-diethylphenyl)amino]oxo group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of acetic acid, [(2,6-diethylphenyl)amino]oxo-, involves several steps. One common method includes the reaction of 2,6-diethylphenylamine with oxalyl chloride to form the corresponding amide, which is then hydrolyzed to yield the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Acetic acid, [(2,6-diethylphenyl)amino]oxo-, undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, [(2,6-diethylphenyl)amino]oxo-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(2,6-diethylphenyl)amino]oxo-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Acetic acid, [(2,6-diethylphenyl)amino]oxo-, can be compared with similar compounds such as:

Properties

CAS No.

628324-79-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2,6-diethylanilino)-2-oxoacetic acid

InChI

InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

WZXKAAQQMJMXTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O

Origin of Product

United States

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